1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Cyclization: The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by heating the hydrazide with phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated oxadiazole derivatives.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: These compounds can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other oxadiazole isomers and related heterocyclic compounds:
1,2,4-Oxadiazole: Similar structure but different electronic properties and reactivity.
1,2,5-Oxadiazole: Less stable and less commonly used in research.
Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
Conclusion
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents, agrochemicals, and materials.
Properties
CAS No. |
122352-00-5 |
---|---|
Molecular Formula |
C22H16ClN5O2S |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-4-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-12-4-14(5-13-19)20(26-25-18-10-6-16(23)7-11-18)24-17-8-2-15(3-9-17)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
InChI Key |
XBBBTQHIQVEVAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.